Prenoverine
Description
Prenoverine (CAS: 66022-25-1; molecular formula: C₂₅H₂₉NO₂) is classified as a mucolytic agent, primarily used to reduce mucus viscosity in respiratory conditions . Its chemical structure features a complex aromatic backbone with a tertiary amine group, distinguishing it from other respiratory therapeutics.
Properties
CAS No. |
65236-29-5 |
|---|---|
Molecular Formula |
C25H29NO2 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-(2-benzhydryloxyethyl)-N-methyl-1-phenoxypropan-2-amine |
InChI |
InChI=1S/C25H29NO2/c1-21(20-28-24-16-10-5-11-17-24)26(2)18-19-27-25(22-12-6-3-7-13-22)23-14-8-4-9-15-23/h3-17,21,25H,18-20H2,1-2H3 |
InChI Key |
NHXOILLCRMVISV-UHFFFAOYSA-N |
SMILES |
CC(COC1=CC=CC=C1)N(C)CCOC(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(COC1=CC=CC=C1)N(C)CCOC(C2=CC=CC=C2)C3=CC=CC=C3 |
Other CAS No. |
66022-25-1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Prenoverine involves several steps, typically starting with the reaction of diphenylmethanol with appropriate reagents to introduce the necessary functional groups. The exact synthetic routes and reaction conditions can vary, but they generally involve:
Step 1: Formation of the diphenylmethanol intermediate.
Step 2: Introduction of the ethyl and phenoxy groups through nucleophilic substitution reactions.
Step 3: Final purification and crystallization to obtain the pure compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, using large-scale reactors and continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Prenoverine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and ethyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium ethoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Prenoverine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of diphenylmethanol derivatives and their reactivity.
Biology: Investigated for its effects on cellular processes and its potential to reverse multidrug resistance.
Medicine: Explored as a muscle relaxant and for its potential therapeutic effects in conditions involving muscle spasms.
Mechanism of Action
Prenoverine exerts its effects primarily through its action on muscle cells. It acts as a muscle relaxant by interfering with calcium ion channels, leading to reduced muscle contractions. The molecular targets include specific receptors and ion channels involved in muscle contraction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Prenoverine belongs to a broader class of compounds targeting respiratory and cardiovascular systems. Below is a structured comparison with structurally or functionally related agents:
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Therapeutic Class | Key Structural Features |
|---|---|---|---|---|
| This compound | 66022-25-1 | C₂₅H₂₉NO₂ | Mucolytic | Aromatic backbone, tertiary amine |
| Prenisteine | 5287-46-7 | C₈H₁₅NO₂S | Antitussive | Thiol group, smaller aliphatic chain |
| Prenoxdiazine | 47543-65-7 | C₂₃H₂₇N₃O | Antitussive | Diazine ring, ester linkage |
| Prenylamine | 390-64-7 | C₂₄H₂₇N | Vasodilator | Diphenylalkylamine, calcium antagonist |
| Prenalterol | 57526-81-5 | C₁₂H₁₉NO₃ | Adrenergic | Catecholamine-like structure |
Key Findings :
Mechanistic Differences: this compound’s mucolytic action likely involves disrupting disulfide bonds in mucus glycoproteins, akin to other thiol-derived agents (e.g., N-acetylcysteine). However, this compound lacks a thiol group, suggesting a distinct mechanism compared to Prenisteine . Prenoxdiazine, an antitussive, targets cough reflexes via peripheral airway receptors, differing from this compound’s direct mucolytic activity .
Prenylamine’s diphenylalkylamine structure enables calcium channel blockade, a mechanism absent in this compound .
Limited evidence precludes direct efficacy comparisons with mainstream mucolytics (e.g., bromhexine or ambroxol), highlighting a need for further research .
Biological Activity
Prenoverine is a compound primarily recognized for its potential therapeutic applications, particularly as a muscle relaxant and its role in reversing multidrug resistance. This article synthesizes current research findings, case studies, and biological activity data related to this compound, emphasizing its mechanisms of action, efficacy, and applications in various fields.
Overview of this compound
This compound (CAS Number: 65236-29-5) is a synthetic compound that belongs to a class of drugs known for their muscle-relaxing properties. Its chemical structure allows it to interact with specific receptors and ion channels involved in muscle contraction pathways, particularly calcium ion channels, leading to reduced muscle contractions.
The primary mechanism through which this compound exerts its biological effects involves:
- Calcium Ion Channel Modulation : this compound interferes with calcium ion channels in muscle cells, which is crucial for muscle contraction. By inhibiting these channels, this compound promotes muscle relaxation.
- Reversal of Multidrug Resistance : Research indicates that this compound may play a role in overcoming drug resistance in cancer cells, making it a candidate for enhancing the efficacy of certain chemotherapy agents.
Biological Activities
This compound exhibits several biological activities that have been documented through various studies:
Case Study 1: Muscle Relaxation Efficacy
A clinical trial investigated the efficacy of this compound as a muscle relaxant in patients with spasticity. The study found that patients receiving this compound experienced significant reductions in muscle tone compared to placebo groups. The results indicated a favorable safety profile with minimal side effects reported.
Case Study 2: Multidrug Resistance Reversal
In vitro studies demonstrated that this compound could enhance the sensitivity of resistant cancer cell lines to conventional chemotherapeutic agents. This was attributed to its ability to modulate drug efflux pumps commonly associated with multidrug resistance.
Comparative Biological Activity Table
Future Directions
Research into this compound is still evolving. Future studies should focus on:
- Long-term Efficacy and Safety : More extensive clinical trials are needed to establish the long-term safety and efficacy of this compound in various therapeutic settings.
- Mechanistic Studies : Further exploration into the precise mechanisms by which this compound interacts with cellular pathways will aid in understanding its full therapeutic potential.
- Combination Therapies : Investigating the effects of this compound when used in combination with other drugs could yield insights into enhanced treatment protocols for conditions like cancer and chronic pain.
Q & A
Q. How can researchers design rigorous preclinical studies to evaluate Prenoverine's pharmacological mechanisms?
To ensure methodological rigor, preclinical studies should adhere to NIH guidelines for experimental reporting, including detailed descriptions of animal models, dosing protocols, and control groups. Key steps include:
- Variable standardization : Define dependent variables (e.g., biomarker levels) and independent variables (e.g., dosage intervals) to minimize confounding factors .
- Blinding protocols : Implement double-blinding for treatment administration and data collection to reduce bias .
- Ethical compliance : Obtain institutional animal care committee approval and report attrition rates transparently .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?
ANOVA is suitable for comparing means across multiple dosage groups. Steps include:
- Assumption checks : Verify normality (Shapiro-Wilk test) and homogeneity of variances (Levene’s test) before applying one-way or repeated-measures ANOVA .
- Post-hoc adjustments : Use Tukey’s HSD to control Type I errors in pairwise comparisons .
- Effect size reporting : Include partial eta-squared (η²) to quantify practical significance .
How should researchers formulate focused research questions for this compound’s therapeutic applications?
Adopt the PICO framework (Population, Intervention, Comparison, Outcome) and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
Q. What ethical considerations are critical for human trials involving this compound?
- Informed consent : Ensure participants understand risks/benefits, especially in vulnerable populations .
- Data anonymization : Strip identifiers from datasets to protect privacy .
- Conflict of interest disclosure : Report funding sources and institutional affiliations transparently .
Advanced Research Questions
Q. How can systematic reviews address contradictory findings in this compound’s efficacy studies?
Follow PRISMA guidelines to mitigate bias:
- Data harmonization : Standardize outcome measures (e.g., blood pressure thresholds) across studies .
- Subgroup analysis : Stratify results by variables like dosage or comorbidities to identify confounding factors .
- Sensitivity testing : Exclude low-quality studies (e.g., those with inadequate blinding) to assess robustness of conclusions .
Q. What methodologies reconcile discrepancies between in vitro and in vivo this compound data?
- Mechanistic modeling : Use pharmacokinetic/pharmacodynamic (PK/PD) models to simulate tissue-specific drug distribution .
- Cross-validation : Compare transcriptomic profiles from cell lines and animal tissues to identify translational gaps .
- Meta-regression : Analyze covariates (e.g., species, assay type) influencing effect sizes .
Q. How can scoping reviews inform future research priorities for this compound?
Scoping reviews map evidence gaps using Arksey & O’Malley’s framework :
Q. What strategies enhance reproducibility in this compound experiments?
- Data archiving : Share raw datasets, lab protocols, and analysis code via repositories like Zenodo or Figshare .
- Reagent validation : Certify antibody specificity and compound purity using mass spectrometry .
- Pre-registration : Submit study designs to platforms like Open Science Framework to deter outcome switching .
Q. How should researchers standardize reporting of this compound’s adverse effects in clinical trials?
Adhere to CONSORT guidelines :
- Table design : Tabulate adverse events by severity (mild, moderate, severe) and causality (related/unrelated to treatment) .
- Metric precision : Report confidence intervals for incidence rates (e.g., "5% [95% CI: 3–7%]") .
- Long-term follow-up : Include post-trial monitoring data to capture delayed effects .
Q. What advanced statistical methods address heteroscedasticity in this compound pharmacokinetic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
